2-[(2-Methylphenyl)amino]-N'-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide
Overview
Description
2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methylphenyl group, a tetrahydronaphthalenyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the desired acetohydrazide derivative. This step often requires acidic or basic conditions to facilitate the condensation reaction.
Introduction of the methylphenyl group:
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity may make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide can be compared with other similar compounds, such as:
2-aminopyrimidine derivatives: These compounds share some structural similarities and have been studied for their antitrypanosomal and antiplasmodial activities.
Indole derivatives: Indole-based compounds have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
N-(pyridin-2-yl)amides: These compounds are synthesized from a-bromoketones and 2-aminopyridine and have been studied for their unique chemical reactivity.
The uniqueness of 2-[(2-Methylphenyl)amino]-N’-[(1Z)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylanilino)-N-[(Z)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15-7-3-6-10-20(15)22-14-21(25)24-23-16(2)18-12-11-17-8-4-5-9-19(17)13-18/h3,6-7,10-13,22H,4-5,8-9,14H2,1-2H3,(H,24,25)/b23-16- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZWVEZRSGLAMY-KQWNVCNZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=C(C)C2=CC3=C(CCCC3)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C(/C)\C2=CC3=C(CCCC3)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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